4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
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Overview
Description
4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.37 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its benzodiazepine core structure, which is modified with a tert-butoxycarbonyl (Boc) protecting group and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core structure through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methoxylation: The methoxy groups are introduced through methylation reactions, typically using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzodiazepine core, potentially converting it to a more saturated structure.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of more saturated benzodiazepine derivatives.
Substitution: Formation of various substituted benzodiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Proteomics Research: The compound is used as a reagent in proteomics research to study protein interactions and modifications.
Biology:
Enzyme Inhibition Studies: It can be used to investigate the inhibition of specific enzymes, particularly those involved in neurotransmission.
Medicine:
Drug Development: The compound serves as a scaffold for the development of new therapeutic agents, particularly those targeting the central nervous system.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions during its interaction with these targets. The methoxy groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- 2,3,4,5-Tetrahydro-1H-benzo[b][1,4]diazepine
Uniqueness:
- 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to the presence of both Boc and methoxy groups, which provide specific chemical properties and reactivity. The Boc group offers protection to the amine functionality, while the methoxy groups can participate in various chemical reactions, making this compound versatile for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(19)18-7-6-17-12-9-14(21-5)13(20-4)8-11(12)10-18/h8-9,17H,6-7,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSPGFQVDOLCAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=CC(=C(C=C2C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649617 |
Source
|
Record name | tert-Butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-26-7 |
Source
|
Record name | tert-Butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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